2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonic acid is an organosulfur compound with a complex structure that includes both aromatic and sulfonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonic acid typically involves multiple steps. One common method starts with the sulfonation of 2,5-dimethoxybenzoic acid using concentrated sulfuric acid. This is followed by the introduction of the 3-oxobutanamido group through an amide formation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to maintain efficiency and consistency. The use of automated systems for temperature and pH control is crucial to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., AlCl3) are typical for substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonic acid exerts its effects involves interactions with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar acidic properties.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group, used as a catalyst in organic synthesis.
Sulfanilic acid: An aromatic sulfonic acid with an amino group, used in dye production.
Uniqueness
2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonic acid is unique due to its combination of methoxy, amido, and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
62592-38-5 |
---|---|
Molecular Formula |
C12H15NO7S |
Molecular Weight |
317.32 g/mol |
IUPAC Name |
2,5-dimethoxy-4-(3-oxobutanoylamino)benzenesulfonic acid |
InChI |
InChI=1S/C12H15NO7S/c1-7(14)4-12(15)13-8-5-10(20-3)11(21(16,17)18)6-9(8)19-2/h5-6H,4H2,1-3H3,(H,13,15)(H,16,17,18) |
InChI Key |
WTXXGGVYTMCHLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=C(C=C1OC)S(=O)(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.